molecular formula C18H18N2O5 B5503778 2,3-dimethoxy-6-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]benzoic acid

2,3-dimethoxy-6-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]benzoic acid

Cat. No.: B5503778
M. Wt: 342.3 g/mol
InChI Key: KCVUMNWUXRETBO-VXLYETTFSA-N
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Description

2,3-Dimethoxy-6-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy groups and a hydrazinylidene moiety, making it a subject of interest for chemists and researchers.

Properties

IUPAC Name

2,3-dimethoxy-6-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-11-4-6-12(7-5-11)17(21)20-19-10-13-8-9-14(24-2)16(25-3)15(13)18(22)23/h4-10H,1-3H3,(H,20,21)(H,22,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVUMNWUXRETBO-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=C(C(=C(C=C2)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=C(C=C2)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-6-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]benzoic acid typically involves the reaction of 2,3-dimethoxybenzoic acid with 4-methylbenzoyl hydrazine under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-6-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The hydrazinylidene moiety can be reduced to form hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,3-Dimethoxy-6-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-6-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene moiety can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antioxidant or antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

  • **2,3-Dim

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